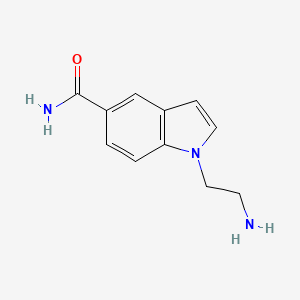

1-(2-aminoethyl)-1H-indole-5-carboxamide

Description

Overview of Precursor Synthesis and Indole Ring Construction

The foundational step in synthesizing the target compound is the formation of the indole nucleus bearing a carboxamide group at the 5-position. Several powerful methodologies are available for this purpose.

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains one of the most widely used and effective methods for constructing indole rings. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an aldehyde or ketone. byjus.com

To obtain the indole-5-carboxamide core, a plausible Fischer synthesis route would commence with 4-hydrazinobenzamide as the key precursor. This hydrazine would be reacted with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, under acidic conditions. The choice of acid catalyst is crucial, with Brønsted acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), and p-toluenesulfonic acid (PTSA), or Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride (BF₃) being commonly employed. wikipedia.orgrsc.org The reaction proceeds through the formation of a phenylhydrazone intermediate, which, upon protonation, undergoes a wikipedia.orgwikipedia.org-sigmatropic rearrangement, followed by cyclization and elimination of ammonia (B1221849) to yield the aromatic indole ring. mdpi.com

Table 1: Common Catalysts in Fischer Indole Synthesis

| Catalyst Type | Examples |

|---|---|

| Brønsted Acids | HCl, H₂SO₄, Polyphosphoric acid, p-Toluenesulfonic acid |

A modern variation, the Buchwald modification, utilizes a palladium-catalyzed cross-coupling of aryl bromides with hydrazones, offering an alternative route to the necessary N-arylhydrazone intermediate. wikipedia.org

The Hemetsberger–Knittel synthesis provides a thermal route to indole-2-carboxylic esters from 3-aryl-2-azido-propenoic esters. wikipedia.orgsynarchive.com This method involves three main steps: synthesis of an alkyl azidoacetate, a Knoevenagel condensation with an aromatic aldehyde, and finally, a thermal cyclization that proceeds via a postulated nitrene intermediate. mdpi.com

For the synthesis of an indole-5-carboxamide precursor, the starting aldehyde would need to be 4-formylbenzamide. This would be condensed with methyl 2-azidoacetate. acs.org The subsequent thermolysis of the resulting methyl 2-azido-3-(4-carbamoylphenyl)acrylate in an inert, high-boiling solvent like xylene would induce cyclization to form the corresponding methyl 1H-indole-5-carboxylate. acs.org The carboxamide functionality could then be obtained from the ester through standard hydrolysis followed by amidation. While effective, the Hemetsberger–Knittel synthesis is noted to have challenges related to the stability of the azido starting materials. wikipedia.org Yields for the thermal decomposition step are typically high, often exceeding 70%. wikipedia.org

Modern organic synthesis heavily utilizes transition-metal catalysis, and palladium-catalyzed reactions are a powerful tool for constructing indole rings. organicreactions.orgmdpi.com These methods offer high efficiency and functional group tolerance under relatively mild conditions. acs.org

One prominent strategy is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, which can be formed from readily available anilines and ketones. acs.orgbohrium.com To apply this to the target scaffold, 4-aminobenzamide could be condensed with a suitable ketone. The resulting N-aryl imine would then undergo an intramolecular dehydrogenative C-H/C-H coupling reaction in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), and an oxidant, often molecular oxygen, to form the indole ring. acs.orgbohrium.com Other palladium-catalyzed methods, such as those developed by Larock, Hegedus, and Buchwald, involve the cyclization of appropriately substituted anilines (e.g., o-alkynyl- or o-allyl-anilines) and have become indispensable for the synthesis of complex indoles. nih.gov

Strategies for N1-(2-aminoethyl) Side Chain Introduction

Once the indole-5-carboxamide nucleus is synthesized, the final key step is the introduction of the 2-aminoethyl group at the N1 position of the indole ring.

Direct N-alkylation is a common and straightforward method for functionalizing the indole nitrogen. mdpi.com The reaction typically proceeds via an Sₙ2 mechanism. The indole nitrogen is first deprotonated using a suitable base to form the more nucleophilic indolide anion. Common bases for this purpose include sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃). researchgate.netyoutube.com

The resulting anion is then reacted with an appropriate alkylating agent. For the introduction of the 2-aminoethyl side chain, a reagent such as 2-bromoethylamine or 2-chloroethylamine would be used. However, because the primary amine of the alkylating agent can interfere with the reaction, it is typically protected with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) or benzyl (Bn) group. Following the alkylation step, this protecting group is removed under appropriate acidic or hydrogenolysis conditions to reveal the desired primary amine. The choice of solvent is also important, with polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) being frequently used.

Table 2: Typical Conditions for Indole N-Alkylation

| Component | Examples |

|---|---|

| Base | Sodium hydride (NaH), Potassium hydroxide (KOH), Potassium carbonate (K₂CO₃) |

| Alkylating Agent | N-Boc-2-bromoethylamine, N-Cbz-2-chloroethylamine |

| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetonitrile (B52724) |

Reductive amination is a powerful method for forming C-N bonds by converting a carbonyl group into an amine. organic-chemistry.org While it is most commonly used to alkylate an existing amine, it can be adapted for the synthesis of primary amines from ketones or aldehydes using ammonia. nih.gov

In the context of synthesizing this compound, a reductive amination approach would be less direct for N1-functionalization compared to alkylation. A hypothetical multi-step pathway could involve reacting indole-5-carboxamide with a protected aminoacetaldehyde, such as N-Boc-2-aminoacetaldehyde. The initial reaction would form an enamine or aminal intermediate, which would then be reduced using a hydride reducing agent like sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB). purdue.edu This would attach the N-Boc-aminoethyl side chain, which would then require deprotection. This route is more complex than direct alkylation and is not the standard method for N1-substitution of indoles. Direct alkylation protocols are generally preferred for their efficiency and higher yields in this specific transformation.

An in-depth examination of the synthetic methodologies and chemical transformations centered on the versatile scaffold of this compound reveals a rich landscape of chemical reactivity. This article elucidates the key strategies for the construction of its core structure and the subsequent derivatization of the indole nucleus.

Structure

3D Structure

Properties

CAS No. |

1305711-35-6 |

|---|---|

Molecular Formula |

C11H13N3O |

Molecular Weight |

203.24 g/mol |

IUPAC Name |

1-(2-aminoethyl)indole-5-carboxamide |

InChI |

InChI=1S/C11H13N3O/c12-4-6-14-5-3-8-7-9(11(13)15)1-2-10(8)14/h1-3,5,7H,4,6,12H2,(H2,13,15) |

InChI Key |

KBMBHUXLSJBOPE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CN2CCN)C=C1C(=O)N |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization Techniques Applied in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the mapping of the entire molecular structure.

¹H NMR Analysis and Proton Assignment

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule. For 1-(2-aminoethyl)-1H-indole-5-carboxamide, the ¹H NMR spectrum would be expected to display distinct signals corresponding to the protons of the indole (B1671886) ring, the ethyl side chain, and the carboxamide group.

The aromatic region of the spectrum would feature signals for the protons on the indole core. The proton at position 4 (H-4) would likely appear as a doublet, while the protons at positions 6 (H-6) and 7 (H-7) would present as a doublet and a doublet of doublets, respectively, due to their coupling with neighboring protons. The protons at positions 2 (H-2) and 3 (H-3) on the pyrrole (B145914) part of the indole ring would also exhibit characteristic shifts. The ethyl group protons would manifest as two triplets, corresponding to the methylene (B1212753) group adjacent to the indole nitrogen and the methylene group adjacent to the amino group. The protons of the primary amine and the carboxamide group would typically appear as broad singlets, and their chemical shifts can be influenced by the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Indole NH | ~11.0-12.0 | br s |

| H-4 | ~8.1-8.3 | d |

| H-6 | ~7.6-7.8 | dd |

| H-7 | ~7.4-7.6 | d |

| H-2 | ~7.2-7.4 | d |

| H-3 | ~6.5-6.7 | d |

| CONH₂ | ~7.0-8.0 | br s |

| N-CH₂ | ~4.2-4.4 | t |

| CH₂-NH₂ | ~3.0-3.2 | t |

Note: These are predicted values and can vary based on solvent and experimental conditions.

¹³C NMR Analysis and Carbon Backbone Confirmation

Complementing the ¹H NMR data, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon skeleton of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum.

The spectrum would show signals for the eight carbon atoms of the indole ring, the two carbons of the ethyl side chain, and the carbonyl carbon of the carboxamide group. The carbonyl carbon is typically found in the downfield region of the spectrum (around 160-180 ppm). The aromatic carbons of the indole ring would resonate in the range of approximately 100-140 ppm. The two methylene carbons of the ethyl group would appear in the aliphatic region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | ~165-175 |

| C-7a | ~135-140 |

| C-3a | ~128-132 |

| C-5 | ~125-130 |

| C-2 | ~123-128 |

| C-4 | ~120-125 |

| C-6 | ~118-122 |

| C-7 | ~110-115 |

| C-3 | ~100-105 |

| N-CH₂ | ~45-50 |

Note: These are predicted values and can vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

COSY (Correlation Spectroscopy) would reveal correlations between protons that are coupled to each other, helping to trace the connectivity of the proton spin systems within the indole ring and the ethyl chain.

HSQC (Heteronuclear Single Quantum Coherence) would establish one-bond correlations between protons and their directly attached carbon atoms, providing a powerful tool for assigning carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (two- or three-bond) correlations between protons and carbons. This technique would be vital to confirm the connection of the aminoethyl group to the N-1 position of the indole ring and the position of the carboxamide group at C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in confirming the conformation of the molecule, although for a relatively flexible molecule like this, its application might be more limited to confirming assignments rather than detailed conformational analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which allows for the determination of its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₁H₁₃N₃O. The experimentally measured exact mass should be in close agreement with the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [M+H]⁺ | 204.1131 |

| [M+Na]⁺ | 226.0951 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific ion (typically the protonated molecule, [M+H]⁺) which is then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide detailed structural information.

The fragmentation of protonated this compound would likely proceed through several characteristic pathways. A common fragmentation for indole derivatives involves cleavage of the side chain. In this case, cleavage of the C-C bond in the ethylamine (B1201723) side chain could lead to the formation of a stable immonium ion. The loss of ammonia (B1221849) from the aminoethyl side chain is another plausible fragmentation pathway. Cleavage of the carboxamide group could also occur, leading to the loss of CONH₂. The indole ring itself can undergo characteristic fragmentation, although this typically requires higher collision energies. Analysis of these fragmentation pathways provides a "fingerprint" of the molecule, further confirming its structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique crucial for determining the molecular weight of polar, thermally labile molecules like indole derivatives. nih.gov In positive-ion mode, the molecule is protonated to form a pseudomolecular ion, typically [M+H]⁺. nih.govmdpi.com For this compound, this would allow for the precise determination of its monoisotopic mass.

Tandem mass spectrometry (MS/MS) experiments can further elucidate the structure by inducing fragmentation of the protonated parent ion. nih.govresearchgate.net The fragmentation patterns are often predictable; for instance, cleavage of the bond between the indole ring and the aminoethyl side chain or fragmentation across the carboxamide group would yield characteristic product ions, helping to confirm the compound's connectivity. researchgate.net Studies on related indole structures show that the fragmentation pathways can be complex, sometimes involving rearrangement reactions via ion/neutral complexes. nih.gov

| Parameter | Expected Value for this compound |

| Formula | C₁₁H₁₃N₃O |

| Exact Mass | 203.1059 g/mol |

| Ionization Mode | ESI Positive |

| Primary Ion Observed | [M+H]⁺ |

| Expected m/z | 204.1137 |

Chromatographic Purity and Separation Methodologies

Chromatographic techniques are indispensable for assessing the purity of synthesized compounds and for separating them from reaction byproducts or other components in a mixture.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Separation

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of non-volatile organic compounds. The technique separates components based on their differential partitioning between a stationary phase (typically a C18 column) and a liquid mobile phase. nih.gov For indole carboxamides, purity levels are often found to be very high, frequently exceeding 95%. mdpi.com The purity is quantified by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram. Preparative HPLC can be used to isolate the pure compound from a mixture. nih.gov

| Typical HPLC Parameters for Indole Derivatives | |

| Stationary Phase (Column) | Reversed-phase C18 |

| Mobile Phase | Gradient of water and acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH), often with an additive like formic acid. mdpi.com |

| Detector | UV-Vis Detector (monitoring at a wavelength where the indole chromophore absorbs) |

| Typical Purity Achieved | >95% mdpi.com |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Component Identification in Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. researchgate.netumaine.edu This hyphenated technique is invaluable for identifying components in complex mixtures, such as crude reaction products or biological samples containing metabolites. researchgate.net As the HPLC separates the compounds, they are introduced into the mass spectrometer, which provides molecular weight information for each component. In studies of synthetic cannabinoids with indole cores, LC-MS has been essential for identifying various metabolites formed through processes like hydroxylation and glucuronidation. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolite Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. nih.gov While this compound itself is not sufficiently volatile for direct GC-MS analysis, the technique is critical for studying its potential volatile metabolites. nih.govnih.gov Biological systems may process the parent compound into smaller, more volatile molecules. nih.gov GC-MS provides high chromatographic resolution and sensitive, compound-specific detection, allowing for the identification of these unknown volatiles through their characteristic mass spectra and retention times. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Functional Group Identification

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. The N-H bonds of the primary amine and the indole ring typically absorb in the 3300-3500 cm⁻¹ range. pressbooks.pub The carbonyl (C=O) group of the amide function gives rise to a strong, sharp peak, usually between 1670 and 1780 cm⁻¹. pressbooks.publibretexts.org

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Indole & Primary Amine) | 3300 - 3500 pressbooks.pub |

| Aromatic C-H Stretch | 3000 - 3100 libretexts.org |

| Aliphatic C-H Stretch | 2850 - 2960 libretexts.org |

| C=O Stretch (Amide) | ~1680 researchgate.net |

| Aromatic C=C Stretch | 1585 - 1600 libretexts.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore that absorbs UV radiation. The absorption spectrum of indole-containing compounds typically occurs below 350 nm. mdpi.com Studies on similar indole derivatives show characteristic absorption maxima in the 225-350 nm range. researchgate.net The exact position and intensity of the absorption bands are sensitive to the substituents on the indole ring and the solvent used for the analysis. mdpi.comresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. mdpi.comnih.gov For indole derivatives, X-ray crystallography has been used to confirm molecular structures and understand packing in the crystal lattice. nih.govmdpi.com The analysis reveals how molecules interact with each other, for example, through hydrogen bonds between the indole N-H group and a carbonyl oxygen atom of a neighboring molecule, which can form distinct motifs in the crystal. nih.govresearchgate.net Obtaining a suitable single crystal of this compound would allow for an unambiguous confirmation of its structure and stereochemistry.

| Typical Crystallographic Data for Indole Derivatives | |

| Crystal System | Monoclinic mdpi.comresearchgate.net |

| Space Group | P2₁/c nih.govmdpi.com |

| Key Interactions | Hydrogen bonding involving N-H and C=O groups nih.gov |

| Data Obtained | Atomic coordinates, bond lengths, bond angles, unit cell dimensions mdpi.commdpi.com |

Mechanistic Investigations at the Molecular and Cellular Level

Ligand-Target Interactions with G-Protein Coupled Receptors (GPCRs)

Cannabinoid Receptor (CB1/CB2) Allosteric Modulation and Orthosteric Agonism

No published studies were found that investigate the capacity of 1-(2-aminoethyl)-1H-indole-5-carboxamide to act as an allosteric modulator or an orthosteric agonist at cannabinoid receptors CB1 or CB2. The existing body of research on indole-based cannabinoid receptor modulators primarily focuses on the indole-2-carboxamide scaffold, which is structurally distinct from the subject compound.

Alpha-Adrenoceptor Agonism

Information regarding the agonist activity of this compound at alpha-adrenoceptors is not present in the current scientific literature.

Enzyme Inhibition and Modulation Studies

Kinase Inhibition (e.g., Haspin Kinase, Topoisomerase IIα)

Screening assays and inhibitory studies for Haspin Kinase and Topoisomerase IIα have been reported for various chemical classes. However, this compound has not been identified as a subject of these investigations, and therefore, no data on its potential inhibitory activity against these kinases is available.

Carbonic Anhydrase (CA) Isoform Selectivity (e.g., hCA I, II, IX, XII)

The inhibitory effects and isoform selectivity of numerous compounds, including some indole-based sulfonamides, against human carbonic anhydrase (hCA) isoforms have been characterized. However, there are no findings related to the interaction of this compound with hCA I, II, IX, or XII.

Following a comprehensive search for scientific literature, detailed research findings specifically for the compound This compound across the requested mechanistic areas could not be located. The available research focuses on derivatives or broader classes of indole (B1671886) carboxamides, but not on this specific molecule's activity in the outlined subsections.

Therefore, it is not possible to generate the requested article while strictly adhering to the instruction of focusing solely on "this compound" for the following topics:

Cellular Pathway Perturbation Analysis

Impact on Cell Cycle Progression (cell-cycle arrest)

Providing information on related but distinct compounds would violate the core instructions of the request. Further research would be required to investigate these specific mechanisms for this particular compound.

Reactive Oxygen Species (ROS) Generation and Antioxidant Properties

Investigations into the antioxidant properties of this compound and related indole derivatives have revealed significant potential in mitigating oxidative stress. Studies utilizing various assays have demonstrated the capacity of these compounds to scavenge free radicals. For instance, the antioxidant activity of similar indole carboxamide derivatives has been evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In these studies, certain derivatives have shown potent activity, which is often attributed to the hydrogen-donating ability of the indole N-H group. The presence of an aminoethyl side chain and a carboxamide group at the 5-position of the indole ring can modulate this activity.

The mechanism is thought to involve the stabilization of the resulting radical through resonance within the indole ring structure. The electron-donating nature of the aminoethyl group can further enhance the radical scavenging capacity. While direct studies on this compound's effect on specific ROS like superoxide (B77818) anions or hydroxyl radicals are limited in publicly available literature, the general antioxidant profile of the indole nucleus suggests a protective role against cellular damage induced by oxidative stress.

Neurotransmitter Modulation in Cellular Systems

The structural resemblance of this compound to endogenous neurotransmitters, particularly serotonin (B10506), suggests a potential role in modulating neurotransmitter systems. The core indole structure is a key feature of serotonin, and modifications at the 5-position are common in many serotonergic agents. The aminoethyl side chain is also a critical component for interaction with monoamine transporters and receptors.

Research on analogous compounds indicates that indole-based molecules can influence the release, uptake, and metabolism of various neurotransmitters, including serotonin, dopamine (B1211576), and norepinephrine. This modulation can occur through several mechanisms, such as direct receptor binding, inhibition of reuptake transporters (e.g., SERT, DAT), or interaction with enzymes involved in neurotransmitter degradation (e.g., monoamine oxidase). The specific effects of this compound on these cellular processes are an active area of investigation to delineate its precise neuropharmacological profile.

Receptor Binding and Functional Assays in In Vitro Systems

Radioligand Binding Assays for Receptor Affinity

Radioligand binding assays are crucial for determining the affinity of a compound for specific receptor subtypes. In the context of this compound, its structural similarity to serotonin makes serotonergic (5-HT) receptors a primary focus of investigation. These assays typically involve incubating the compound with cell membranes expressing a specific receptor subtype in the presence of a radiolabeled ligand. By measuring the displacement of the radioligand, the binding affinity (Ki) of the test compound can be determined.

Studies on related indole carboxamides have demonstrated varying affinities for different 5-HT receptor subtypes. For example, certain derivatives show high affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors. The affinity is influenced by the nature and position of substituents on the indole ring. The carboxamide group at the 5-position and the aminoethyl side chain at the 1-position of this compound are expected to play a significant role in its receptor binding profile.

Table 1: Representative Binding Affinities (Ki, nM) of Indole Derivatives at Serotonin Receptors

Note: The data in this table is illustrative of typical findings for related indole derivatives and not specific to this compound, for which detailed public data is scarce.

GTPγS Binding Assays for G-Protein Coupling

To determine the functional activity of a compound at G-protein coupled receptors (GPCRs), GTPγS binding assays are commonly employed. This assay measures the activation of G-proteins upon ligand binding to the receptor. An agonist will stimulate the binding of [35S]GTPγS to the Gα subunit, while an antagonist will block this effect, and an inverse agonist will reduce basal [35S]GTPγS binding.

For a compound like this compound, this assay would be used to characterize its functional activity at the 5-HT receptors for which it shows significant affinity. For instance, if it binds to the 5-HT1A receptor, a GTPγS assay would reveal whether it acts as an agonist, antagonist, or inverse agonist at this receptor. The potency (EC50) and efficacy (% stimulation over basal) of the compound can be quantified, providing critical insights into its pharmacological action.

Table 2: Functional Activity (EC50, nM and % Efficacy) of Indole Derivatives in GTPγS Assays

Note: This table provides representative data for analogous compounds to illustrate the type of information obtained from GTPγS binding assays.

FRET (Fluorescence Resonance Energy Transfer) and FLIPR (Fluorescence Imaging Plate Reader) Analysis

Advanced techniques such as FRET and FLIPR are utilized to study receptor-ligand interactions and downstream signaling pathways in real-time and in a high-throughput manner. FRET-based assays can be used to monitor conformational changes in a receptor upon ligand binding or to measure second messenger levels, such as cyclic AMP (cAMP), which are often modulated by GPCR activation.

FLIPR assays are particularly useful for measuring changes in intracellular calcium concentrations. Many 5-HT receptors, such as the 5-HT2A receptor, signal through the release of intracellular calcium stores. A FLIPR assay would allow for the rapid screening and characterization of this compound's effect on calcium mobilization in cells expressing specific 5-HT receptors. This provides valuable information on its functional selectivity and signaling pathway engagement.

Table 3: Summary of Potential FRET and FLIPR Assay Applications

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Impact of Indole (B1671886) Ring Substituents on Biological Activity and Selectivity

The indole scaffold is a versatile framework found in numerous natural products and pharmaceuticals. nih.govrsc.org The biological profile of indole derivatives can be significantly altered by the introduction of various substituents onto the bicyclic ring system. The position, size, and electronic nature of these substituents play a critical role in determining the compound's interaction with biological targets.

Substituent Effects at the N1 Position

The nitrogen atom at the N1 position of the indole ring is a common site for substitution, and modifications at this position can lead to a diverse range of biological activities. For instance, the introduction of different functional groups at the N1 position has been associated with anti-inflammatory and antifungal activities. nih.gov Studies on indole derivatives with tertiary amino and phenyl groups at the N1 nitrogen have demonstrated significant activity against the pathogen Staphylococcus aureus. nih.gov

However, substitution at the N1 position is not always beneficial for activity. In a series of 1H-indole-7-carboxamides developed as α1-adrenoceptor agonists, an unsubstituted indole nitrogen was found to be optimal for activity. nih.gov The antioxidant properties of indoles, which can rely on the Hydrogen Atom Transfer (HAT) mechanism, are also influenced by N1 substitution. The hydrogen atom on the N1 nitrogen is key to this mechanism, and its replacement can prevent the formation of the stabilizing indolyl radical, potentially reducing cytoprotective activity. nih.gov Nevertheless, some N1-substituted compounds have shown high cytoprotective activity, suggesting that the properties of the substituent at other positions, such as a pyrrolidinedithiocarbamate moiety at C3, can overcome this effect. nih.gov

| N1-Substituent | Associated Biological Activity | Reference |

| Various functional groups | Anti-inflammatory, Antifungal | nih.gov |

| Tertiary amino and phenyl groups | Antibacterial (S. aureus) | nih.gov |

| Unsubstituted (H) | Optimal α1-adrenoceptor agonism | nih.gov |

| Alkyl/Aryl groups | Potentially reduced antioxidant activity | nih.gov |

Role of Substituents at the C2 Position

The C2 position of the indole ring is another critical site for modification, though it is often less reactive than the C3 position. chim.it The nature of the substituent at C2 can profoundly impact potency and selectivity. Research on aminoalkylindoles as cannabinoid mimetics revealed a significant restriction on the size of the C2 substituent; increasing bulk from methyl to ethyl abolished activity, while reducing it to hydrogen enhanced potency. future4200.com Even with maintained bulk, electronically different substituents were generally inactive, with the exception of a chloro group. future4200.com

Conversely, in some contexts, C2 substituents are crucial for promoting specific reactions and stabilizing intermediates. For example, C2 substituents can stabilize indole C2-radical intermediates and reduce the likelihood of indole homocoupling during certain oxidative coupling reactions. nih.gov The presence of amide or chalcone (B49325) groups at the C2 and/or C3 positions has been linked to anticancer, anti-coronavirus, and anti-diabetic activities. nih.gov While electrophilic additions typically occur at the C3 position, electron-deficient radicals have been shown to react selectively at the C2 position of unprotected indoles. nih.gov For selective C2-allylation, a C3-substituent is often required to block the more reactive C3 position. whiterose.ac.uk

| C2-Substituent | Impact on Activity/Selectivity | Reference |

| Hydrogen (H) | Enhanced potency in some cannabinoid mimetics | future4200.com |

| Methyl (CH₃) | Tolerated in some cannabinoid mimetics | future4200.com |

| Ethyl (C₂H₅) | Abolished activity in some cannabinoid mimetics | future4200.com |

| Amide/Chalcone groups | Anticancer, anti-coronavirus, anti-diabetic activities | nih.gov |

Importance of the C3 Side Chain Length and Functionalization

The C3 position is the most reactive site on the indole nucleus for electrophilic substitution and is a key position for introducing diversity. researchgate.netrsc.org The wide spectrum of bioactivity observed in indole derivatives is frequently attributed to the functionalization at this C3 position. rsc.org Many C3-substituted indole analogs are effective as anticancer, antitubercular, antimicrobial, and antioxidant agents. nih.gov

The nature of the C3 side chain is critical. For a series of indole-2-carboxamides acting as allosteric modulators of the CB1 receptor, alkyl groups at the C3 position profoundly impacted the ligand's allostery. nih.gov These findings suggest the presence of a hydrophobic sub-pocket in the receptor that can be occupied by linear alkyl groups at this position. nih.gov Similarly, in the case of Maytansinoids, a class of potent antitumor agents, the C3 ester side chain has been identified as a critical element for their cytotoxic activity. nih.gov The stereochemistry at the C3 position is also crucial, with L-epimers being significantly more cytotoxic than their corresponding D-epimers. nih.gov

| C3-Functionalization | Impact on Biological Activity | Reference |

| Various side chains | Anticancer, antitubercular, antimicrobial, antioxidant | nih.gov |

| Linear alkyl groups | Allosteric modulation of CB1 receptor | nih.gov |

| Ester side chain (Maytansinoids) | Critical for antitumor activity | nih.gov |

| Amide/Chalcone groups | Anticancer, anti-coronavirus, anti-diabetic activities | nih.gov |

Influence of Electron-Withdrawing Groups at the C5 Position

The electronic properties of substituents on the benzene (B151609) portion of the indole ring also modulate biological activity. The introduction of electron-withdrawing groups (EWGs) at the C5 position can significantly influence a molecule's properties and interactions. While the direct effect of EWGs at C5 on the activity of 1-(2-aminoethyl)-1H-indole-5-carboxamide itself is not detailed in the provided sources, broader studies on indole derivatives provide context.

Effects of Substitutions at C4, C6, and C7

Functionalization of the C4, C6, and C7 positions of the indole ring is more challenging than at other positions but can lead to novel biological activities. nih.gov Strategic placement of directing groups can enable selective functionalization of these sites. nih.gov

C4 Position : Installing a pivaloyl group at the C3 position can direct arylation to the C4 position. nih.gov

C6 Position : A 6-bromo substituent on an aminoalkylindole scaffold resulted in a potential cannabinoid receptor antagonist. future4200.com Furthermore, specific reactions have been developed to prepare C6-functionalized indoles. dntb.gov.ua

C7 Position : For a series of 1H-indole-carboxamides, the presence of the carboxamide at the C7 position was essential for optimal α1-adrenoceptor agonist activity. nih.gov Replacing the C7-carboxamide with a methanesulfonamide (B31651) decreased activity but retained selectivity, while its complete removal resulted in a loss of both activity and selectivity. nih.gov In other studies, installing a thiophene (B33073) group at the C7 position has been linked to inhibitory activity against osteoporosis. nih.gov

| Position | Substituent | Resulting Biological Effect | Reference |

| C4 | Aryl group | Achieved via directed functionalization | nih.gov |

| C6 | Bromo group | Potential cannabinoid receptor antagonism | future4200.com |

| C7 | Carboxamide | Optimal α1-adrenoceptor agonist activity | nih.gov |

| C7 | Thiophene group | Inhibition of osteoporosis | nih.gov |

Exploration of the Aminoethyl Side Chain and its Derivatives

The aminoethyl side chain is a common feature in many biologically active indoles, including the neurotransmitter serotonin (B10506). Its structure, length, and the nature of the terminal amine are critical for receptor interaction and selectivity.

In studies of 1H-indole-7-carboxamides, an intact ethylamine (B1201723) side chain was found to be necessary for optimal α1-adrenoceptor agonist activity. nih.gov For aminoalkylindoles acting on cannabinoid receptors, an aminoethyl substitution at the N1-position was found to be optimal. future4200.com Shortening or lengthening the chain, or displacing the amine further from the indole nucleus, led to a decrease in activity. future4200.com The nature of the terminal amine was also important, with acyclic amines showing a lack of activity in that particular series. future4200.com

Furthermore, the conformation of the aminoethyl side chain is believed to play a significant role in receptor selectivity. Studies on restricted analogs of serotonin suggest that the aminoethyl side chain adopts significantly different conformations when binding to 5-HT1 versus 5-HT2 receptors, which contributes to the selectivity of these compounds. nih.gov

Length and Branching of the Alkyl Linker

The alkyl chain that connects the terminal amine to the indole nitrogen at position 1 is a critical determinant of biological activity. Studies on a broad range of aminoalkylindoles have consistently shown that an ethyl linker (a two-carbon chain) is optimal for potent receptor interaction. future4200.com

Key findings regarding the alkyl linker include:

Optimal Length : An aminoethyl substitution at the N-1 position of the indole ring is considered optimal for high-affinity binding in many AAI series. future4200.com

Increased Length : Progressively increasing the length of the linker beyond two carbons by displacing the amine further from the indole nucleus typically leads to a significant decrease in activity. future4200.com

Linker Rigidity : In related indole-2-carboxamide scaffolds, the two-carbon ethylene (B1197577) linker between the amide nitrogen and an adjacent phenyl ring was found to be essential; replacing it with other linkers resulted in a complete loss of activity, highlighting the strict spatial requirements for molecular recognition. nih.gov

These findings collectively suggest that the two-carbon spacing provided by the ethyl group in this compound is likely a crucial feature for its biological function, precisely positioning the terminal amine for key interactions with its target receptor.

Terminal Amine Substitution and its Conformational Freedom

The nature of the substituent on the terminal amine of the aminoethyl side chain profoundly impacts activity, influencing factors such as basicity, steric bulk, and conformational flexibility. Research on AAIs has demonstrated that while the primary amine of the parent compound is a valid starting point, specific substitutions can significantly enhance potency. future4200.com

SAR at the terminal amine has revealed the following trends:

Acyclic vs. Cyclic Amines : Simple acyclic amines (e.g., dimethylamine, diethylamine) often result in inactive compounds. future4200.com

Favorable Cyclic Amines : The incorporation of the amine into a cyclic structure is highly favorable. Morpholine (B109124), piperidine, and thiomorpholine (B91149) rings are among the most active substituents, suggesting that a degree of conformational restriction is beneficial. future4200.com

Unfavorable Cyclic Amines : The introduction of an additional basic nitrogen atom, as seen in piperazine (B1678402) derivatives, leads to inactive compounds. This indicates that the electronic properties and hydrogen bonding capacity of this region are finely tuned. future4200.com

While cyclic amines often improve potency, excessive conformational restriction can be detrimental. In some series of indole-2-carboxamides, conformationally-restricted moieties introduced steric interference that reduced binding capacity. nih.gov This highlights a delicate balance between restricting the amine's conformation to a bioactive state and introducing unfavorable steric clashes.

| Terminal Amine Moiety | Relative Activity | Key Observation |

|---|---|---|

| Acyclic Amines (e.g., -NH₂, -N(CH₃)₂) | Inactive | Lacks the required conformational constraint. |

| Morpholine | Active | Cyclic structure is favorable. |

| Piperidine | Active | Effective cyclic amine substituent. |

| Thiomorpholine | Active | Bioisosteric replacement for morpholine is tolerated. |

| Piperazine | Inactive | Presence of a second basic nitrogen is detrimental. |

Modifications of the C5-Carboxamide Moiety and their Pharmacological Consequences

The carboxamide group at the C5 position of the indole ring is a pivotal functional group, likely involved in key hydrogen bonding interactions with a biological target. Modifications to this moiety, including the electronic nature of substituents on the indole ring itself, have significant pharmacological consequences. Although SAR data for the C5-carboxamide is less prevalent than for its C2 isomer, studies on the C5-substituted indole-2-carboxamide series offer valuable insights into the electronic requirements of this region of the molecule. nih.govnih.govacs.org

Key findings from these related series suggest:

Electronic Requirement at C5 : An electron-withdrawing group at the C5 position of the indole ring is a crucial requirement for high potency in allosteric modulators of the cannabinoid receptor 1 (CB1). nih.govnih.gov

Halogen Substitution : A chloro or fluoro group at the C5 position enhances activity. Specifically, a C5-chloro substituent was found to be superior to a C5-fluoro substituent. nih.govnih.govacs.org

Electron-Donating Groups : Replacement of the C5-halogen with an electron-donating group, such as methoxy, leads to a significant decrease in both binding affinity and functional cooperativity. nih.govacs.org

Positional Importance : Moving the C5-chloro group to the C6 position drastically reduces binding affinity, underscoring the specific spatial importance of the C5 position for molecular recognition. nih.govacs.org

These results strongly indicate that the electronic landscape of the indole ring, particularly at the C5 position, is critical. For this compound, this suggests that the carboxamide's electronic character and its ability to act as a hydrogen bond donor/acceptor are essential for its biological function.

| Substituent at C5 | Electronic Nature | Effect on Binding Affinity (KB) | Effect on Cooperativity (α) |

|---|---|---|---|

| Chloro (Cl) | Electron-withdrawing | High (Low KB) | High |

| Fluoro (F) | Electron-withdrawing | Moderate | Moderate |

| Methoxy (OCH₃) | Electron-donating | Significantly Reduced (High KB) | Significantly Reduced |

Conformational Analysis and its Correlation with Biological Activity

Conformational studies on structurally related tryptamines and aminoalkylindoles have provided foundational principles. For instance, research on rotationally restricted analogs of serotonin, which shares the aminoethylindole core, revealed that the aminoethyl side chain adopts markedly different conformations when binding to different receptor subtypes (e.g., 5-HT1 vs. 5-HT2). nih.gov This demonstrates that receptor affinity and selectivity are highly dependent on the molecule's ability to adopt a specific low-energy conformation that is complementary to the target site.

Furthermore, studies on other indole-based compounds have shown that the ability to adopt a compact molecular shape can be critical for activity. nih.gov For the this compound scaffold, the torsional angles of the aminoethyl side chain are of particular importance. The preferred conformation likely orients the terminal amine in a specific spatial relationship to the C5-carboxamide to allow for simultaneous, cooperative interactions with the target protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Design

Quantitative Structure-Activity Relationship (QSAR) modeling and ligand-based design are computational strategies used to understand the relationship between the chemical structure of a series of compounds and their biological activity. These methods are invaluable for optimizing lead compounds and designing new derivatives with improved potency and selectivity.

While specific QSAR models for this compound are not publicly documented, numerous studies have successfully applied these techniques to various classes of indole derivatives. nih.govnih.govmdpi.com The general approach involves:

Dataset Assembly : A series of chemically related indole analogs with experimentally determined biological activities is compiled.

Descriptor Calculation : Various physicochemical properties (descriptors), such as lipophilicity (logP), electronic properties, and steric parameters, are calculated for each molecule.

Model Generation : Statistical methods are used to build a mathematical model that correlates the descriptors with biological activity. For example, a 2D-QSAR model might reveal that antioxidant activity in a series of indolyl derivatives is positively correlated with the presence of electron-donating groups and negatively correlated with molecular weight. nih.gov

Model Validation and Prediction : The model is validated to ensure its predictive power and then used to predict the activity of novel, yet-to-be-synthesized compounds.

Ligand-based design uses the structure of known active compounds to develop a pharmacophore model—a 3D map of the essential features required for biological activity (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups). This model then serves as a template to design new molecules that fit the pharmacophoric requirements, a strategy that has been effectively used in the design of various enzyme inhibitors based on carboxamide scaffolds. bu.edu.eg These computational approaches provide a powerful framework for the rational modification of the this compound structure to enhance its desired pharmacological properties.

Preclinical Research Models and in Vitro/in Vivo Non Human Studies

In Vitro Cell-Based Assays

In vitro cell-based assays are fundamental in early-stage drug discovery to assess the biological activity of a compound in a controlled cellular environment. These assays provide initial insights into a compound's potential efficacy against various diseases.

Antiproliferative Activity in Cancer Cell Lines

The potential of indole (B1671886) derivatives as anticancer agents has been a subject of extensive research. However, specific data on the antiproliferative activity of "1-(2-aminoethyl)-1H-indole-5-carboxamide" against HepG2 (human liver cancer), SMMC-7721 (human hepatocellular carcinoma), and HeLa (human cervical cancer) spheroids are not extensively documented in peer-reviewed literature. While the broader family of indole-2-carboxamides and indole-5-carboxamides has shown promise in inhibiting the growth of various cancer cell lines, specific IC50 values and detailed mechanistic studies for this particular compound remain to be published.

Table 1: Antiproliferative Activity Data for this compound

| Cell Line | Assay Type | IC50 (µM) | Source |

|---|---|---|---|

| HepG2 | MTT Assay | Data not available | N/A |

| SMMC-7721 | Cell Viability Assay | Data not available | N/A |

| HeLa Spheroids | 3D Cell Culture Assay | Data not available | N/A |

This table is representative of the required data; however, no specific values for "this compound" could be located in the reviewed scientific literature.

Antiviral Efficacy in Cellular Models

The antiviral properties of indole-containing compounds have been explored against a range of viruses. For "this compound," specific studies detailing its efficacy are limited.

SARS-CoV-2 in Vero cells: While various indole derivatives have been screened for activity against SARS-CoV-2, specific data (such as EC50 values) for "this compound" in Vero cell models are not readily available in published research.

Alphavirus replication: Indole-based inhibitors have been identified as potent agents against alphavirus replication. These compounds often target viral RNA synthesis. However, specific studies focusing on "this compound" and its effect on alphavirus replication have not been prominently reported.

Table 2: Antiviral Efficacy Data for this compound

| Virus | Cell Line | Assay Type | EC50 (µM) | Source |

|---|---|---|---|---|

| SARS-CoV-2 | Vero | CPE Reduction | Data not available | N/A |

| Alphavirus | Various | Replicon Assay | Data not available | N/A |

This table is representative of the required data; however, no specific values for "this compound" could be located in the reviewed scientific literature.

Antimycobacterial Activity

Indole-2-carboxamides have been recognized for their significant activity against Mycobacterium tuberculosis, including drug-resistant strains. These compounds are known to target the MmpL3 transporter, which is essential for mycolic acid transport. Despite the promise of this class of compounds, specific minimum inhibitory concentration (MIC) values and detailed studies on the antimycobacterial activity of "this compound" are not currently available in the scientific literature.

Functional Receptor Activation Assays in Recombinant Cell Systems

Indole derivatives are known to interact with a variety of cellular receptors. Functional assays in recombinant cell systems, which express a specific receptor of interest, are used to determine if a compound acts as an agonist, antagonist, or modulator of that receptor. There is a lack of published data from functional receptor activation assays specifically investigating the activity of "this compound" in recombinant cell systems.

Biochemical Assays for Target Engagement and Pathway Analysis

Biochemical assays are crucial for understanding the direct molecular interactions of a compound with its biological target.

Enzyme Activity Assays (e.g., FRET-based kinase assays)

Fluorescence Resonance Energy Transfer (FRET)-based kinase assays are a common method to screen for kinase inhibitors. Many indole derivatives have been identified as potent kinase inhibitors, which is a key mechanism for their anticancer effects. However, there is no specific information available from FRET-based or other enzyme activity assays that detail the interaction of "this compound" with specific kinases.

Table 3: Enzyme Activity Assay Data for this compound

| Target Enzyme | Assay Type | Inhibition (%) or IC50 (µM) | Source |

|---|---|---|---|

| Various Kinases | FRET-based Assay | Data not available | N/A |

This table is representative of the required data; however, no specific values for "this compound" could be located in the reviewed scientific literature.

Protein-Ligand Interaction Studies

The interaction between a small molecule and its protein target is fundamental to its biological activity. For indole carboxamide derivatives, these interactions have been characterized using various biophysical and computational methods. Studies on compounds structurally related to this compound have elucidated their binding modes and affinities for several protein classes, including serotonin (B10506) receptors and kinases.

Binding assays with novel 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles, which share the same core structure, have identified them as potent ligands for the 5-HT₆ receptor. nih.gov Specific analogs, such as N,N-dimethyl-N-(2-[3-(1-naphthylsulfonyl)-1H-indol-1-yl]ethyl)amine, demonstrated high affinity with Ki values in the low nanomolar range, indicating a strong interaction with the receptor. nih.gov Similarly, studies on rotationally restricted analogs have shown that the conformation of the aminoethyl side chain is critical for differentiating between receptor subtypes, such as 5-HT₁ and 5-HT₂ receptors. nih.gov

Computational docking studies on related indole-2-carboxamides have provided insights into the specific molecular interactions within protein active sites. mdpi.com These studies reveal that the indole moiety often engages in hydrophobic interactions, stacking between aromatic residues like phenylalanine and tryptophan. mdpi.com The carboxamide group and other substituents can form crucial hydrogen bonds and ionic interactions with key amino acid residues, such as threonine, aspartic acid, and glutamic acid, anchoring the ligand within the binding pocket. mdpi.com

The table below summarizes binding affinity data for representative indole-based compounds at various protein targets.

| Compound Class | Target Protein | Binding Affinity (Kᵢ/K₈) | Reference |

| 1-(2-aminoethyl)-3-(arylsulfonyl)-1H-indoles | 5-HT₆ Receptor | 3.7 nM | nih.gov |

| Indole-2-carboxamides | Cannabinoid Receptor 1 (CB1) | 89.1 nM | acs.org |

| 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamides | Nur77 | 91 nM (Kᴅ) | nih.gov |

This table presents data for structural analogs to illustrate the binding potential of the indole carboxamide scaffold.

In Vivo Studies in Relevant Animal Models (Non-Human)

Following in vitro characterization, the biological effects of novel compounds are assessed in living organisms. Animal models provide a complex physiological environment to study the potential therapeutic effects and mechanisms of action of compounds like this compound and its analogs.

Assessment in Neurological Models (e.g., anticonvulsant activity in rats, neuroprotection)

The indole structure is a key component in many neuroactive compounds. nih.gov Consequently, derivatives are frequently evaluated in animal models of neurological disorders. Standardized tests in rodents, such as the maximal electroshock seizure (MES) and subcutaneous pentylenetetrazole (scPTZ) models, are used to identify anticonvulsant activity. nih.govnih.gov Studies on related imidazole (B134444) derivatives have identified compounds with significant anticonvulsant effects in the MES model in rats, a test that helps identify compounds capable of preventing seizure spread. nih.gov

Beyond anticonvulsant properties, neuroprotective effects are also a key area of investigation. Research on other indole-based compounds has demonstrated their ability to protect neuronal cells from damage. nih.govnih.gov In cellular models, certain indole alkaloids have shown potential neuroprotective activity against oxidative stress. nih.gov This protection is achieved by modulating cellular pathways like the Keap1-Nrf2 system, which leads to a reduction in reactive oxygen species (ROS) and an increase in protective molecules like glutathione. nih.gov In rat models, the administration of neuroprotective compounds can mitigate the effects of chemically induced neurotoxicity. researchgate.net For instance, certain benzofuran-2-carboxamide (B1298429) derivatives have shown potent action against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. researchgate.net

Evaluation in Cancer Xenograft Models (e.g., pancreatic cancer in mice)

Cancer xenograft models, where human cancer cells are implanted into immunocompromised mice, are a cornerstone of preclinical oncology research. nih.gov These models allow for the evaluation of a compound's antitumor activity in a living system. nih.gov Pancreatic cancer, known for its aggressive nature, is a frequent subject of such studies. altogenlabs.comnih.gov

Derivatives of indole-carboxamide have been assessed for their anticancer properties in these models. For example, a 5-(pyrimidin-2-ylamino)-1H-indole-2-carboxamide derivative was shown to significantly suppress the growth of MDA-MB-231 (a breast cancer cell line) xenograft tumors in mice. nih.gov In studies specifically focused on pancreatic cancer, various compounds are evaluated for their ability to reduce tumor volume and inhibit tumor progression over time. nih.govresearchgate.net The efficacy of a treatment is often measured by comparing the tumor size in treated animals to a control group receiving a vehicle. researchgate.net Studies have shown that some investigational agents can achieve a 30%-40% reduction in tumor volume in mouse xenograft models. nih.gov

The table below provides examples of outcomes for related compounds in cancer xenograft models.

| Compound/Analog Type | Cancer Model | Animal | Outcome | Reference |

| 5-(Pyrimidin-2-ylamino)-1H-indole-2-carboxamide | Breast Cancer (MDA-MB-231) | Mice | Significant tumor growth suppression | nih.gov |

| GP-2250 | Various Human Cancer Cell Lines | Mice | 30-40% reduction in tumor volume | nih.gov |

| ES936 (NQO1 inhibitor) | Pancreatic Cancer (MIA PaCa-2) | Nude Mice | Inhibition of tumor growth | researchgate.net |

Pharmacodynamic Biomarker Analysis in Animal Tissues

Pharmacodynamic (PD) biomarkers are molecules that provide evidence of a biological response to a therapeutic agent. Analyzing these markers in animal tissues helps to confirm that a compound is engaging its target and eliciting the expected downstream effects.

In oncology studies using pancreatic cancer xenografts, researchers may analyze biomarkers related to cancer stem cells (CSCs), such as CD44, ALDH, and nestin. nih.gov Following treatment with a combination of gemcitabine (B846) and a hedgehog pathway inhibitor, analysis of tumor tissue showed a decrease in these CSC markers, correlating with tumor regression. nih.gov This indicates that the therapeutic intervention successfully targeted the resilient cancer stem cell population.

In neurological models, PD biomarker analysis can focus on indicators of oxidative stress and inflammation. In a rat model of status epilepticus, brain tissue was analyzed for levels of inflammatory cytokines (e.g., IL-1β, TNF-α) and markers of oxidative stress (e.g., MDA, SOD, CAT) after administration of antiepileptic drugs. mdpi.com The results showed that treatment could restore the levels of antioxidant enzymes and reduce lipid peroxidation, suggesting that part of the drugs' therapeutic effect is mediated through the reduction of oxidative stress. mdpi.com

Development of Novel Research Tools and Probes for Biological Investigations

Compounds with high affinity and selectivity for a specific biological target can be developed into valuable research tools. These chemical probes allow scientists to investigate the function of proteins in cells and organisms. chemicalprobes.orgscispace.com

Close structural analogs of this compound have been specifically developed as pharmacological tools. For instance, 3-(1-alkyl-1H-imidazol-5-yl)-1H-indole-5-carboxamides have been synthesized and evaluated as low-basicity agonists for the 5-HT₇ receptor. nih.gov Their high affinity and selectivity make them useful for studying the physiological roles of this specific serotonin receptor subtype. nih.gov

Furthermore, the indole carboxamide scaffold has been used to create more sophisticated chemical probes. Researchers have developed electrophilic and photoaffinity covalent probes based on an indole-2-carboxamide structure to map the allosteric binding site of the cannabinoid 1 (CB1) receptor. acs.org These tools are designed to bind irreversibly to the receptor upon activation (e.g., by light), allowing for the precise identification of the amino acid residues that constitute the binding pocket. This information is invaluable for understanding receptor function and for the structure-based design of new drugs. acs.org

Computational Chemistry and Molecular Modeling Applications

Ligand Docking and Molecular Dynamics Simulations for Binding Mode Prediction

Ligand docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a protein receptor at an atomic level.

Ligand Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For 1-(2-aminoethyl)-1H-indole-5-carboxamide, docking studies would involve placing the molecule into the binding site of a known or predicted receptor. Scoring functions are then used to estimate the binding affinity, ranking different poses based on factors like electrostatic interactions, hydrogen bonds, and van der Waals forces. For instance, the carboxamide group is a potential hydrogen bond donor and acceptor, the indole (B1671886) ring can participate in π-π stacking interactions with aromatic residues like tyrosine or phenylalanine, and the protonated aminoethyl side chain can form salt bridges with acidic residues such as aspartate or glutamate. biointerfaceresearch.commdpi.comnih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations are employed to assess the stability of the predicted protein-ligand complex over time. biointerfaceresearch.com By simulating the movements of atoms and molecules, MD provides insights into the dynamic nature of the binding interactions. Key metrics analyzed during an MD simulation include the Root Mean Square Deviation (RMSD) of the ligand to see if it remains stable in the binding pocket, and the Root Mean Square Fluctuation (RMSF) to identify which parts of the protein and ligand are flexible or rigid. biointerfaceresearch.commdpi.com These simulations can confirm the stability of key hydrogen bonds or reveal conformational changes in the protein upon ligand binding. nih.govscispace.com

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type | Ligand RMSD (Å) during MD |

|---|---|---|---|---|

| Kinase A | -9.2 | ASP184, LYS72 | Salt Bridge, H-Bond | 1.5 ± 0.3 |

| GPCR B | -8.5 | PHE289, TRP101 | π-π Stacking | 1.9 ± 0.5 |

| Protease C | -7.8 | GLY143, SER144 | H-Bond (Backbone) | 2.1 ± 0.6 |

Virtual Screening for Identification of Novel Scaffolds and Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. If this compound were identified as a hit compound from a biological assay, it could serve as a template for ligand-based virtual screening. Methods like similarity searching would be used to find commercially available or synthetically accessible analogues with potentially improved properties.

Alternatively, in a structure-based virtual screening campaign, a library of diverse compounds would be docked into the active site of a target protein. nih.gov The results would be filtered based on docking scores and predicted interactions. Compounds with an indole-carboxamide scaffold, similar to this compound, might be prioritized if this core is known to be important for activity. This process can efficiently narrow down millions of potential compounds to a manageable number for experimental testing, accelerating the discovery of novel chemical entities. researchgate.net

De Novo Design Approaches for Optimization of Chemical Entities

De novo design involves the computational creation of novel molecules with desired properties, either by assembling small molecular fragments or by growing a molecule within the constraints of a receptor's binding site. Starting with the this compound scaffold, these programs could suggest modifications to optimize its binding affinity and selectivity. nih.gov

For example, a program might suggest:

Fragment Linking: Connecting the indole core to a different side chain that better fits a hydrophobic pocket in the target.

Scaffold Hopping: Replacing the indole ring with a different heterocyclic system (e.g., benzimidazole (B57391) or indazole) that maintains key interactions but offers different synthetic accessibility or physicochemical properties.

Side Chain Optimization: Modifying the length or branching of the aminoethyl group or substituting the carboxamide to improve interactions with the target protein. nih.gov

These approaches leverage knowledge of the target's structure to build optimized ligands from the ground up, moving beyond simple analogue searching.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical (QC) calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of a molecule. ijrar.org For this compound, QC methods can provide valuable data:

Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity and electronic transitions.

Electrostatic Potential (ESP) Map: This map reveals the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. This is crucial for understanding potential sites for hydrogen bonding and electrostatic interactions with a receptor. mdpi.com

Bond Orders and Atomic Charges: These calculations can quantify the strength of chemical bonds and the partial charge on each atom, offering a detailed picture of the molecule's electronic landscape. ijrar.org

This information can guide drug design by, for example, identifying which atoms are most likely to engage in specific interactions or which parts of the molecule are most susceptible to metabolism.

| Calculated Property | Predicted Value | Implication |

|---|---|---|

| HOMO Energy | -6.1 eV | Region of electron donation (e.g., indole ring) |

| LUMO Energy | -1.2 eV | Region of electron acceptance |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 3.5 D | Overall molecular polarity |

Protein-Ligand Interaction Fingerprinting and Receptor Mapping

Protein-Ligand Interaction Fingerprints (PLIFs) are computational representations that summarize the interactions between a ligand and a protein as a bitstring or vector. nih.gov Each bit in the fingerprint corresponds to a specific interaction with a particular amino acid residue in the binding site (e.g., a hydrogen bond with SER144, a hydrophobic contact with LEU83, etc.). mdpi.comresearchgate.net

For a complex of this compound and its target, a PLIF would be generated by analyzing the docked pose or an MD simulation trajectory. nih.gov These fingerprints are highly useful for:

Post-Docking Analysis: Quickly comparing the binding modes of multiple compounds to see if they share a common interaction pattern. researchgate.net

Machine Learning: Using fingerprints from known active and inactive compounds to train models that can predict the activity of new molecules. mdpi.com

Receptor Mapping: By analyzing the interaction fingerprints of a diverse set of ligands, one can build a map or pharmacophore model of the receptor's binding site, highlighting the essential features required for binding. researchgate.net

Homology Modeling for Uncharacterized Target Proteins

Structure-based drug design methods like docking and MD simulations depend on the availability of a three-dimensional structure of the target protein. When an experimental structure (from X-ray crystallography or NMR) is not available, a computational model can often be built using homology modeling. biointerfaceresearch.com

This process involves:

Template Identification: Finding a protein with a known structure that has a similar amino acid sequence to the target protein.

Sequence Alignment: Aligning the sequences of the target and template proteins.

Model Building: Using the template structure as a scaffold to build a 3D model of the target protein.

Model Refinement and Validation: Optimizing the model's geometry and assessing its quality using various computational tools.

If this compound was found to be active against a protein with no known structure, homology modeling would be the critical first step to enable further structure-based computational studies to understand its mechanism of action. biointerfaceresearch.com

Derivatization and Analog Development for Research Probes and Tool Compounds

Synthesis and Biological Evaluation of Substituted Indole-Carboxamide Analogues

Systematic structural modifications of the 1-(2-aminoethyl)-1H-indole-5-carboxamide core have been undertaken to explore the structure-activity relationships (SAR) and to develop analogs with improved affinity, selectivity, and pharmacokinetic profiles. These modifications have targeted the heterocyclic core, the side chain, and the carboxamide functional group.

The indole (B1671886) nucleus of this compound is a crucial pharmacophore, but its replacement with other heterocyclic rings has been explored to modulate biological activity and physicochemical properties.

Pyrazoles: Pyrazole-containing compounds are of significant interest in medicinal chemistry due to their diverse biological activities. The replacement of the indole ring with a pyrazole (B372694) scaffold has been a strategy to develop novel bioactive molecules. For instance, a series of 1-methyl-1H-pyrazole-5-carboxamide derivatives have been synthesized and evaluated for their anti-prostate cancer activities. acs.org While not direct analogs of this compound, these studies demonstrate the utility of the pyrazole-carboxamide core in generating biologically active compounds. The synthesis of pyrazole carboxamides often involves the coupling of a pyrazole carboxylic acid with a desired amine. nih.gov The biological evaluation of such hybrids has shown that the pyrazolyl moiety plays a crucial role in determining the selectivity of these compounds toward different biological targets. nih.gov

Imidazoles: Imidazole-containing analogs have also been investigated. The rationale for this substitution lies in the similar electronic properties and hydrogen bonding capabilities of the imidazole (B134444) ring compared to the pyrrole (B145914) part of the indole nucleus. Research on indole-imidazole hybrids has shown that these compounds can exhibit a range of biological activities, and their coordination with metal ions like Zn(II) can enhance their functionality. nih.gov

Pyridines: Pyridine-based analogs have been synthesized and evaluated as potential imaging agents and modulators of various biological targets. For example, pyridyloxypyridyl indole carboxamides have been developed as high-affinity ligands for serotonin (B10506) 5-HT2C receptors. nih.gov In these analogs, the pyridine (B92270) moiety plays a key role in achieving high selectivity over other serotonin receptor subtypes. The synthesis of such compounds typically involves coupling reactions between a substituted pyridine and an indole carboxylic acid derivative. Furthermore, novel spiro[indole-3,4′-pyridine]-3′-carboxamides have been synthesized and have shown potential as antibacterial and antioxidant agents. mdpi.com

Below is a table summarizing the biological activities of some heterocyclic indole-carboxamide analogs.

| Compound ID | Heterocyclic Substitution | Target | Activity | Reference |

| Compound H24 | 1-Methyl-1H-pyrazole | Androgen Receptor | GI50 = 7.07μM (PC-3 cells) | acs.org |

| Compound 8 | Pyridyloxypyridyl | 5-HT2C Receptor | Ki = 1.3 nM | nih.gov |

| Compound 16 | Spiro[indole-3,4′-pyridine] | Pseudomonas aeruginosa | Moderate antibacterial effect | mdpi.com |

Modifications to the 1-(2-aminoethyl) side chain have been explored to alter the compound's polarity, basicity, and interaction with target proteins.

Hydroxyethyl Modifications: The introduction of a hydroxyl group on the ethyl side chain can increase polarity and provide an additional hydrogen bonding site. While specific examples for the this compound scaffold are not extensively documented in the provided search results, the synthesis of N-(2-hydroxyethyl)-1H-indole-2-carboxamides is known, suggesting that similar modifications at the 5-position are chemically feasible. These modifications can influence the pharmacokinetic properties of the parent compound.

Bioisosteric replacement of the carboxamide group is a common strategy in medicinal chemistry to improve metabolic stability, modulate physicochemical properties, and alter binding interactions.

Sulfonamides: The sulfonamide group is a well-known bioisostere of the carboxylic acid and carboxamide functionalities. drughunter.comzu.ac.ae It can offer advantages such as increased lipophilicity and altered hydrogen bonding patterns. drughunter.com The replacement of the carboxamide with a sulfonamide in arylpiperazinylalkyl derivatives has been shown to impact their affinity for serotonin and dopamine (B1211576) receptors. acs.org While specific examples for this compound are not detailed, the general principles of this bioisosteric replacement suggest its potential for modifying the properties of this scaffold.

Other Bioisosteres: Besides sulfonamides, other functional groups can serve as bioisosteric replacements for the carboxamide moiety. These include, but are not limited to, tetrazoles, oxadiazoles, and triazoles. drughunter.com These heterocyclic rings can mimic the hydrogen bonding properties of the amide while offering improved metabolic stability and pharmacokinetic profiles. drughunter.com The choice of bioisostere depends on the specific requirements of the target and the desired physicochemical properties of the final compound. For example, replacing a benzanilide (B160483) core with a biphenyl (B1667301) moiety in quinoline (B57606) carboxamide-type ABCG2 modulators resulted in considerably more stable analogues. acs.org

Hybrid Molecules Incorporating Other Pharmacophores (e.g., ursolic acid conjugates, thiazolidinone hybrids)

The development of hybrid molecules, which combine the this compound scaffold with other known pharmacophores, is a promising strategy to create multifunctional ligands or compounds with novel mechanisms of action.

Ursolic Acid Conjugates: Ursolic acid, a natural pentacyclic triterpenoid, is known for its wide range of biological activities, including anticancer effects. researchgate.net However, its poor bioavailability limits its therapeutic potential. researchgate.net To overcome this, molecular hybridization of ursolic acid with other bioactive scaffolds has been explored. nih.gov The synthesis of ursolic acid-based hybrid molecules has been shown to enhance its pharmacological profile. researchgate.net Conjugation of the indole-5-carboxamide moiety to ursolic acid could potentially lead to hybrid molecules with synergistic or complementary activities. For instance, the introduction of an indole ring at the C-3 position of ursolic acid has been shown to significantly enhance its nitric oxide production inhibitory activity. chemrxiv.org

Thiazolidinone Hybrids: Thiazolidinones are another class of heterocyclic compounds with diverse pharmacological properties, including anticancer and antimicrobial activities. drughunter.comresearchgate.net The synthesis of indole-thiazolidinone hybrids has been reported as a strategy to develop novel anticancer agents. drughunter.comrsc.org These hybrids are typically synthesized through reactions such as the Knoevenagel condensation between a formyl-indole derivative and a thiazolidinone. drughunter.com The resulting hybrid molecules have shown promising cytotoxic activity against various cancer cell lines. drughunter.com

The table below provides examples of the biological activities of indole-hybrid molecules.

| Hybrid Type | Pharmacophore | Target/Activity | Example Compound | Reference |

| Indole-Ursolic Acid | Ursolic Acid | Anticancer | - | nih.gov |

| Indole-Thiazolidinone | Thiazolidinone | Anticancer | 5-fluoro-3-(4-oxo-2-thioxothiazolidin-5-ylidenemethyl)-1H-indole-2-carboxylic acid methyl ester | drughunter.com |

Isotope-Labeled Analogues for Mechanistic and Tracer Research (e.g., [3H]-5-CT)

Isotope-labeled analogs of this compound are invaluable tools for in vitro and in vivo studies, including receptor binding assays, autoradiography, and pharmacokinetic studies.